3-Piperidinebutanamine (CAS 1772-29-8): Technical Guide to Properties & Synthesis
3-Piperidinebutanamine (CAS 1772-29-8): Technical Guide to Properties & Synthesis
The following technical guide details the chemical properties, synthesis, and applications of 3-Piperidinebutanamine (CAS 1772-29-8).[1][2]
[1][2]
Executive Summary
3-Piperidinebutanamine (IUPAC: 4-(piperidin-3-yl)butan-1-amine) is a bifunctional heterocyclic intermediate critical in medicinal chemistry.[1][2] Characterized by a saturated piperidine ring substituted at the 3-position with a butylamine chain, this molecule serves as a versatile scaffold for constructing "privileged structures" in drug discovery.[1][2] Its dual amine functionality—a secondary cyclic amine and a primary aliphatic amine—allows for orthogonal functionalization, making it an ideal linker for PROTACs (Proteolysis Targeting Chimeras), GPCR ligands, and kinase inhibitors.[1]
Chemical Identity & Structural Analysis[2][3]
Nomenclature & Identifiers
| Property | Detail |
| CAS Number | 1772-29-8 |
| IUPAC Name | 4-(Piperidin-3-yl)butan-1-amine |
| Common Synonyms | 3-Piperidinebutanamine; 3-(4-Aminobutyl)piperidine |
| Molecular Formula | C |
| Molecular Weight | 156.27 g/mol |
| SMILES | NCCCC1CCCNC1 |
Structural Features
The molecule consists of two distinct nitrogen centers:[2]
-
Piperidine Nitrogen (N1): A secondary amine embedded in a six-membered ring.[1][2] It exhibits higher steric hindrance but significant nucleophilicity (
). -
Terminal Nitrogen (N'): A primary aliphatic amine at the end of a flexible butyl chain. It is less sterically hindered and highly accessible for conjugation (
).
The 3-substitution pattern introduces chirality at the C3 position of the piperidine ring.[1][2] While often supplied as a racemate, the enantiomers can be resolved for stereoselective synthesis.[1]
Physicochemical Profile
The following properties are critical for handling and process development.
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Colorless to pale yellow liquid | Viscous oil at RT; tends to darken upon oxidation.[1][2] |
| Boiling Point | ~245–250 °C (760 mmHg) | High BP due to intermolecular H-bonding.[1][2] |
| Density | ~0.92 g/mL | Typical for alkyl-piperidines.[1][2] |
| Solubility | Water, Methanol, DCM | Highly soluble in polar protic solvents; forms carbamates in air.[1] |
| LogP | ~1.2 | Moderately lipophilic; suitable for CNS penetration.[1] |
| Basicity | Diamine (Dibasic) | Forms stable dihydrochloride or tartrate salts. |
Synthetic Pathways & Manufacturing[1][2]
The synthesis of 3-Piperidinebutanamine typically involves the reduction of pyridine precursors.[1][2][3] This approach ensures the correct carbon skeleton is established before the saturation of the heterocyclic ring.
Primary Route: Catalytic Hydrogenation
The most scalable method involves the hydrogenation of 3-(3-cyanopropyl)pyridine or 4-(pyridin-3-yl)butanamine .[1][2]
Representative Protocol:
-
Precursor: 4-(Pyridin-3-yl)butanamine (CAS 6021-23-4) or 4-(Pyridin-3-yl)butanenitrile.[1][2]
-
Catalyst: 5% Rhodium on Alumina (Rh/Al
O ) or Platinum Oxide (PtO ). -
Solvent: Acetic Acid (AcOH) or dilute HCl/MeOH. Acidic media is crucial to protonate the product, preventing catalyst poisoning by the generated amine.
-
Conditions: 50–100 psi H
, 50–60 °C. -
Workup: Filtration of catalyst, neutralization with NaOH, and extraction into DCM.
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic logic and forward reaction flow.
Caption: Synthesis proceeds via sequential or concerted reduction of the nitrile and pyridine ring.[1][2]
Reactivity & Functionalization Strategies
The distinct reactivity of the two amine groups allows for orthogonal protection strategies , a key requirement in library synthesis.
Orthogonal Protection Protocol
To selectively modify one nitrogen, researchers utilize the difference in steric environment and pKa.[1]
-
Selective N'-Boc Protection:
-
Selective N1-Alkylation:
Reactivity Workflow
Caption: The primary amine is kinetically favored for acylation; the secondary amine participates in SnAr reactions.
Applications in Drug Discovery[5]
Scaffold for GPCR Ligands
The 3-substituted piperidine motif is a pharmacophore found in numerous GPCR antagonists (e.g., Histamine H3, Dopamine D2/D3).[1] The butylamine chain provides a "linker" distance of approximately 5–7 Å, allowing the terminal amine to interact with aspartate residues deep in the receptor binding pocket while the piperidine ring sits in the solvent-exposed region.[1]
PROTAC Linkers
Due to its defined length and terminal amines, CAS 1772-29-8 is used to synthesize linkers for PROTACs.[1][2] The piperidine nitrogen can be attached to an E3 ligase ligand (e.g., Cereblon binder), while the primary amine is conjugated to the target protein ligand.
Handling, Safety & Analytics
Safety Data (SDS Summary)
-
Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage.[1] Harmful if swallowed.
-
Storage: Store under Nitrogen or Argon. Hygroscopic. Absorbs CO
from air to form carbamates. -
PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and fume hood.[1]
Analytical Characterization
-
1H NMR (CDCl
, 400 MHz): Diagnostic signals include the multiplet for the methine proton at C3 (~1.6 ppm) and the triplet for the terminal methylene adjacent to NH (~2.7 ppm). -
Mass Spectrometry: ESI+ [M+H]
= 157.15.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1772-29-8. Retrieved from [Link][1][2]
-
Hiden Analytical. (2020). The application of palladium catalysts for the hydrogenation of aromatic nitriles. Retrieved from [Link]
-
MDPI. (2020). Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes. Molecules. Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 3. Buy 4-Amino-3-(pyridin-4-yl)butan-1-ol [smolecule.com]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full text of "Union Government, Weekly, 1971-08-14, Part II-Section 3-Sub-Section(ii), Ref. 3003" [archive.org]
- 6. researchgate.net [researchgate.net]
